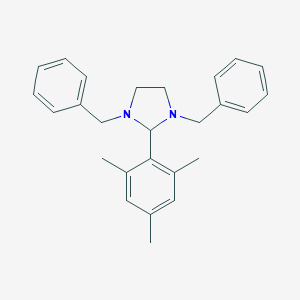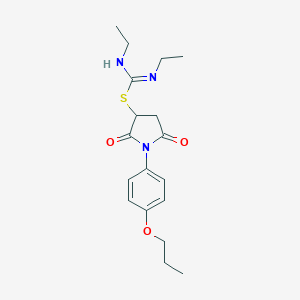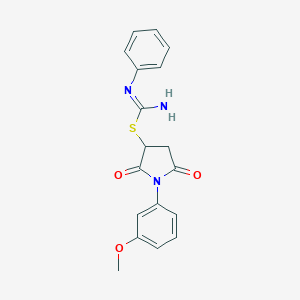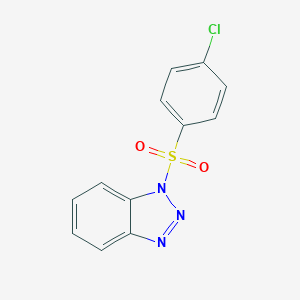
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine is a chemical compound with the molecular formula C26H30N2. It is a derivative of imidazolidine, characterized by the presence of two benzyl groups and a mesityl group attached to the imidazolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-mesitylimidazolidine typically involves the reaction of benzylamine with mesityl oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine is reacted with mesityl oxide in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
Industrial production of 1,3-dibenzyl-2-mesitylimidazolidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl and mesityl groups can undergo substitution reactions with suitable reagents to form substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of breast and lung cancers.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-dibenzyl-2-mesitylimidazolidine involves its interaction with molecular targets such as Hsp90. By binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, the compound inhibits the chaperone function of Hsp90, leading to the degradation of client oncoproteins. This results in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine can be compared with other imidazolidine derivatives, such as:
1,3-Dibenzyl-2-aryl imidazolidine: Similar structure but with different aryl groups, showing varying degrees of Hsp90 inhibition.
1,3-Dimethyl-2-imidazolidinone: A cyclic urea used as a solvent, differing in its chemical properties and applications.
Benzimidazole derivatives: Known for their broad-spectrum pharmacological properties, including anti-cancer activity.
The uniqueness of 1,3-dibenzyl-2-mesitylimidazolidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C26H30N2 |
|---|---|
Poids moléculaire |
370.5g/mol |
Nom IUPAC |
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine |
InChI |
InChI=1S/C26H30N2/c1-20-16-21(2)25(22(3)17-20)26-27(18-23-10-6-4-7-11-23)14-15-28(26)19-24-12-8-5-9-13-24/h4-13,16-17,26H,14-15,18-19H2,1-3H3 |
Clé InChI |
RRBDXAGVDNKOKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-8-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B392399.png)

![4-amino-N'-[(3-bromobenzyl)oxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392404.png)

![2-{3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392408.png)
![benzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B392409.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B392410.png)



![1-(4-Propoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392420.png)

![4-(2,5-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392423.png)

